1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride 1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 2225142-24-3
VCID: VC4505651
InChI: InChI=1S/C13H13N.ClH/c1-2-4-12-10(3-1)5-6-11-7-8-14-9-13(11)12;/h1-6,14H,7-9H2;1H
SMILES: C1CNCC2=C1C=CC3=CC=CC=C23.Cl
Molecular Formula: C13H14ClN
Molecular Weight: 219.71

1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride

CAS No.: 2225142-24-3

Cat. No.: VC4505651

Molecular Formula: C13H14ClN

Molecular Weight: 219.71

* For research use only. Not for human or veterinary use.

1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride - 2225142-24-3

Specification

CAS No. 2225142-24-3
Molecular Formula C13H14ClN
Molecular Weight 219.71
IUPAC Name 1,2,3,4-tetrahydrobenzo[h]isoquinoline;hydrochloride
Standard InChI InChI=1S/C13H13N.ClH/c1-2-4-12-10(3-1)5-6-11-7-8-14-9-13(11)12;/h1-6,14H,7-9H2;1H
Standard InChI Key BEUQXBXIAPJPEM-UHFFFAOYSA-N
SMILES C1CNCC2=C1C=CC3=CC=CC=C23.Cl

Introduction

Chemical Identity and Structural Characteristics

Core Molecular Features

1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride belongs to the tetrahydroisoquinoline class, featuring a benzo-fused isoquinoline ring system with partial saturation at positions 1–4 . The hydrochloride salt formation enhances stability and solubility for research applications. Key identifiers include:

PropertyValueSource
CAS Registry Number2225142-24-3
IUPAC Name1,2,3,4-Tetrahydrobenzo[h]isoquinoline hydrochloride
Molecular FormulaC₁₃H₁₄ClN
Molecular Weight219.71 g/mol
SMILES NotationC1CNCC2=C1C=CC3=CC=CC=C23.Cl
InChI KeyBEUQXBXIAPJPEM-UHFFFAOYSA-N

The structural distinction from simpler tetrahydroisoquinolines (e.g., 1,2,3,4-tetrahydroisoquinoline, CAS 91-21-4) lies in the extended aromatic system provided by the benzo[h] fusion, which significantly influences electronic properties and molecular interactions .

Crystallographic and Stereochemical Considerations

Though single-crystal X-ray diffraction data remain unpublished for this specific compound, related benzo-fused isoquinoline derivatives exhibit planar aromatic regions with chair-like conformations in saturated rings . The hydrochloride salt likely forms ionic interactions between the protonated amine and chloride counterion, as observed in analogues like bicuculline methobromide (CAS 73604-30-5) .

Synthesis and Manufacturing Processes

Reported Synthetic Routes

While detailed protocols for 1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride remain proprietary, its synthesis likely follows established strategies for tetrahydroisoquinoline derivatives:

  • Bischler-Napieralski Cyclization: Arylethylamides cyclize under dehydrating conditions (e.g., POCl₃) to form dihydroisoquinolines, followed by reduction and hydrochloride salt formation .

  • Pictet-Spengler Reaction: Condensation of β-arylethylamines with carbonyl compounds under acidic conditions, effective for constructing tetrahydroisoquinoline cores .

Recent advances in asymmetric azaacene synthesis, such as those employing benzo[de]isoquinoline-1,3-dione precursors, suggest potential routes to functionalize the benzo[h] system through cross-coupling or annulation reactions .

Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol/water mixtures, yielding a powdered product with a melting point of 275–276°C . Analytical characterization combines:

  • Mass Spectrometry: Molecular ion peak at m/z 219.71 confirms molecular weight.

  • ¹H/¹³C NMR: Expected signals include aromatic protons (δ 6.8–7.5 ppm), methylene groups adjacent to nitrogen (δ 3.1–3.8 ppm), and NH₊ resonances broadened by protonation .

Physicochemical Properties

Thermal and Solubility Profiles

The compound demonstrates moderate thermal stability, decomposing above 280°C . Solubility data remain unreported, but structural analogues show:

  • High solubility in polar aprotic solvents (DMF, DMSO)

  • Limited solubility in water (<1 mg/mL at 25°C)

Spectroscopic Characteristics

UV-Vis Spectroscopy: Benzo[h] fusion extends π-conjugation compared to simple tetrahydroisoquinolines, resulting in absorbance maxima shifted toward 270–290 nm .
Fluorescence: Weak emission expected in the 350–400 nm range, typical of partially saturated heterocycles .

Activity TypePotential TargetsEvidence Source
Kinase InhibitionGSK-3β, CDK2
AntimicrobialGram-positive bacteria
Neuromodulationσ Receptors

The hydrochloride salt’s enhanced water solubility compared to free bases could improve bioavailability in pharmacological screens .

Structure-Activity Relationships (SAR)

Key SAR considerations include:

  • Aromatic Extension: Benzo[h] fusion may enhance planar stacking interactions with enzyme active sites versus smaller analogues .

  • Quaternary Nitrogen: Protonation at physiological pH facilitates ionic interactions with biological targets .

Applications in Research and Industry

Synthetic Building Block

The compound serves as a precursor for:

  • Heterocyclic Expansion: Annulation reactions to create larger azaacenes for organic electronics .

  • Chiral Auxiliaries: Tetrahydroisoquinoline scaffolds in asymmetric synthesis .

Material Science Applications

DFT calculations on related benzo-fused azaacenes predict:

  • Electron affinity (EA) ≈ 3.7 eV, suitable for n-type organic semiconductors .

  • HOMO-LUMO gaps tunable via substituent effects, enabling optoelectronic customization .

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